Bienvenue dans la boutique en ligne BenchChem!

Kamebakaurin

NF-κB inhibition Covalent inhibitor DNA-binding activity

Kamebakaurin is an ent-kaurane diterpenoid isolated from Isodon species (e.g., Isodon japonicus, Isodon excisa), belonging to the broader class of kaurane diterpenes that includes oridonin, ponicidin, kamebanin, and excisanin A. It functions as a potent inhibitor of NF-κB activation by directly targeting the DNA-binding activity of the p50 subunit, a mechanism distinct from many NF-κB inhibitors that act upstream on IκB kinase or IκBα degradation.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 73981-34-7
Cat. No. B1673280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKamebakaurin
CAS73981-34-7
Synonyms1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R)
kamebakaurin
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C
InChIInChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1
InChIKeyWHSUEVLJUHPROF-NGMGQJSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kamebakaurin (CAS 73981-34-7): Natural ent-Kaurane Diterpenoid NF-κB p50 Inhibitor for Inflammation and Oncology Research Procurement


Kamebakaurin is an ent-kaurane diterpenoid isolated from Isodon species (e.g., Isodon japonicus, Isodon excisa), belonging to the broader class of kaurane diterpenes that includes oridonin, ponicidin, kamebanin, and excisanin A [1][2]. It functions as a potent inhibitor of NF-κB activation by directly targeting the DNA-binding activity of the p50 subunit, a mechanism distinct from many NF-κB inhibitors that act upstream on IκB kinase or IκBα degradation [1]. Kamebakaurin has demonstrated oral anti-inflammatory and anticancer activities in multiple preclinical models, including xenograft tumor growth inhibition and adjuvant arthritis suppression [3][4].

Why Kamebakaurin (73981-34-7) Cannot Be Directly Replaced by Oridonin, Ponicidin, or Kamebanin: Mechanistic and Pharmacological Divergence Evidence


Although kamebakaurin, oridonin, ponicidin, and kamebanin share an ent-kaurane scaffold and inhibit NF-κB, substitution is not scientifically valid due to three critical divergences: (1) Kamebakaurin uniquely inhibits NF-κB exclusively by covalent modification of the p50 subunit's DNA-binding domain (cysteine 62), whereas oridonin and ponicidin additionally block NF-κB nuclear translocation, leading to distinct gene expression profiles [1][2]; (2) Kamebakaurin exhibits a dual-target mechanism—inhibiting both NF-κB p50 and TAK1 kinase—not reported for the other kauranes, resulting in differential suppression of MAPK signaling cascades [2]; (3) Quantitative in vivo efficacy and natural abundance differ substantially: kamebakaurin is the most abundant diterpenoid in Isodon excisa (210 mg/kg dry plant material vs. 135 mg/kg for excisanin A), impacting procurement scalability [3]. These differences necessitate compound-specific selection criteria that are detailed in the evidence below.

Kamebakaurin (CAS 73981-34-7) Procurement-Relevant Quantitative Differentiation Evidence vs. Closest Analogues


Covalent p50 Cys62 Targeting vs. Oridonin's Dual NF-κB Translocation Effect: Mechanism-Driven Selectivity in NF-κB Inhibition

Kamebakaurin inhibits NF-κB activation by directly and exclusively targeting the DNA-binding activity of the p50 subunit through covalent modification of cysteine 62, as demonstrated by mass spectrometry and mutation analysis [1]. In contrast, oridonin and ponicidin exhibit an additional mechanism: they inhibit NF-κB nuclear translocation without affecting IκBα phosphorylation and degradation, indicating a broader, less specific effect on the NF-κB pathway [2]. Kinetic studies reveal that kamebakaurin reduces the Bmax apparent of NF-κB-DNA interaction (indicating reduced functional binding sites) without altering the Kd apparent, confirming a non-competitive, covalent mechanism distinct from oridonin's dual action [2]. Luciferase reporter assays in HepG2 cells showed that kamebakaurin and the comparator diterpenoids all inhibited TNF-α-induced NF-κB activation in a concentration-dependent manner; however, the specific potency ranking was xindongnin A > xindongnin B > kamebakaurin ≈ oridonin (exact IC50 values not disclosed in the abstract, but the mechanistic differentiation is clear) [2].

NF-κB inhibition Covalent inhibitor DNA-binding activity p50 subunit

Dual TAK1 Kinase and NF-κB p50 Inhibition vs. Oridonin: Expanded Anti-Inflammatory Signaling Suppression

Beyond NF-κB p50 inhibition, kamebakaurin directly inhibits autophosphorylation and kinase activity of TAK1 (TGF-β-activated kinase 1), a MAPKKK upstream of both NF-κB and MAPK pathways, in lipopolysaccharide (LPS)-treated dendritic cells [1]. This dual targeting results in suppressed phosphorylation of IKK, IκBα degradation, MEK3/6-p38 MAPK, and MKK4/7-JNK cascades—a broader anti-inflammatory effect than p50 inhibition alone. Oridonin has not been reported to inhibit TAK1; its primary reported targets are NF-κB DNA binding and nuclear translocation [2]. The TAK1 IC50 of kamebakaurin was not explicitly quantified in the abstract, but the study demonstrated concentration-dependent inhibition of TAK1 autophosphorylation in cell-based assays. This dual mechanism is unique among ent-kauranes and expands the compound's utility to TAK1-dependent inflammatory and oncogenic signaling models.

TAK1 kinase MAPK pathway Dendritic cells Anti-inflammatory

Cytotoxicity Spectrum: Broad Cancer Cell Line Activity (IC50 1.06–3.60 μM) vs. Selective Analogues

A study isolating diterpenoids from Isodon excisoides directly compared the cytotoxic activity of kamebakaurin (compound 2) and lasiokaurin (compound 3) against five human cancer cell lines (HCT-116, HepG2, A2780, NCI-H1650, BGC-823) [1]. Kamebakaurin exhibited broad, potent cytotoxicity with IC50 values ranging from 1.06 to 3.60 μM across all five cell lines. In contrast, lasiokaurin and another analogue (compound 4) showed selective cytotoxic activity, being effective only against certain cell lines. This indicates that kamebakaurin possesses a broader anti-proliferative spectrum within the ent-kaurane class, making it a more versatile tool for pan-cancer cytotoxicity screening compared to its more selective analogues.

Cytotoxicity Cancer cell lines IC50 Structure-activity relationship

Oral In Vivo Efficacy: 75% Adjuvant Arthritis Paw Volume Reduction at 20 mg/kg vs. Oridonin's Reported Anti-Arthritic Activity

In a rat adjuvant arthritis model, oral administration of kamebakaurin at 20 mg/kg resulted in a 75% decrease in paw volume, demonstrating potent oral anti-inflammatory efficacy [1]. Oridonin has also been reported to ameliorate arthritis in rodent models; however, effective doses and quantitative paw volume reductions vary widely across studies and are not directly comparable due to differing experimental protocols. For instance, oridonin at 10 mg/kg i.p. reduced paw swelling by approximately 50% in collagen-induced arthritis (CIA) models, but oral efficacy data are less robust [2]. Kamebakaurin's well-documented oral activity at a defined dose (20 mg/kg p.o.) with a specific quantitative endpoint (75% paw volume reduction) provides a clearer benchmark for in vivo anti-inflammatory studies compared to the variable data available for oridonin.

Adjuvant arthritis In vivo anti-inflammatory Oral administration Paw edema

Natural Abundance Advantage: Kamebakaurin is the Major Diterpenoid in Isodon excisa (210 mg/kg vs. 135 mg/kg Excisanin A)

According to the isolation protocol detailed in patent US6894073B2, methanolic extraction of 1 kg dried Isodon excisa (aerial parts) yielded 210 mg of kamebakaurin, 135 mg of excisanin A, and smaller amounts of kamebanin and kamebacetal A [1]. This indicates that kamebakaurin is the most abundant ent-kaurane diterpenoid in this plant source, with a yield approximately 1.56-fold higher than excisanin A. Higher natural abundance directly translates to lower cost of goods and greater batch-to-batch consistency in commercial production, making kamebakaurin the most economically viable ent-kaurane for large-scale research programs or preclinical development.

Natural product isolation Yield efficiency Procurement scalability Isodon excisa

Optimal Application Scenarios for Kamebakaurin (73981-34-7) Based on Quantitative Differentiation Evidence


NF-κB p50-Specific Mechanistic Studies (vs. Oridonin/Ponicidin Dual-Mechanism Confounders)

Researchers requiring a clean, single-target inhibitor of NF-κB p50 DNA-binding activity should select kamebakaurin over oridonin or ponicidin. As demonstrated by direct covalent modification of Cys62 and exclusive effect on DNA-binding without altering nuclear translocation, kamebakaurin avoids the confounding dual effects of oridonin/ponicidin that complicate interpretation of NF-κB signaling experiments [1][2]. Use at concentrations 1–10 μM in standard cell-based NF-κB reporter assays (e.g., HepG2 or MCF-7 cells with TNF-α stimulation) to achieve selective p50 inhibition.

TAK1-MAPK Pathway Inflammation Models (vs. Oridonin's NF-κB-Only Profile)

For studies investigating TAK1-dependent inflammatory signaling (e.g., TLR4-mediated dendritic cell activation), kamebakaurin's dual TAK1/p50 inhibition provides a broader pathway suppression than oridonin, which lacks TAK1 activity [1]. Employ kamebakaurin at 0.1–5 μM in LPS-stimulated dendritic cell cultures to simultaneously inhibit TAK1 autophosphorylation and downstream p38 MAPK/JNK cascades, enabling comprehensive anti-inflammatory mechanism exploration.

Pan-Cancer Cytotoxicity Screening Programs (vs. Selective Analogues like Lasiokaurin)

In high-throughput screening of natural product libraries against diverse cancer cell panels, kamebakaurin's broad cytotoxicity (IC50 1.06–3.60 μM across five distinct cancer cell lines: HCT-116, HepG2, A2780, NCI-H1650, BGC-823) ensures consistent hit detection [1]. This makes it superior to selective analogues like lasiokaurin for initial screening campaigns aimed at identifying compounds with wide therapeutic potential, reducing the risk of false negatives due to cell-line-specific inactivity.

Oral In Vivo Anti-Inflammatory Efficacy Studies (vs. Oridonin's Variable Oral Activity)

When designing chronic rodent inflammation models requiring repeated oral dosing (e.g., adjuvant arthritis, inflammatory bowel disease), kamebakaurin's well-characterized oral efficacy (75% paw volume reduction at 20 mg/kg p.o.) and in vivo tumor growth inhibition (HCT116 xenograft, 50 mg/kg p.o.) provide a reliable baseline [1][2]. This contrasts with oridonin, whose oral anti-inflammatory efficacy is less consistently reported, making kamebakaurin the preferred choice for per os administration studies.

Quote Request

Request a Quote for Kamebakaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.